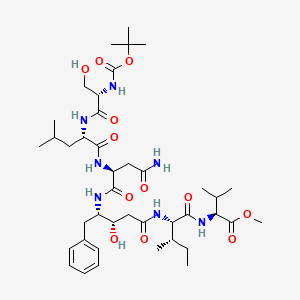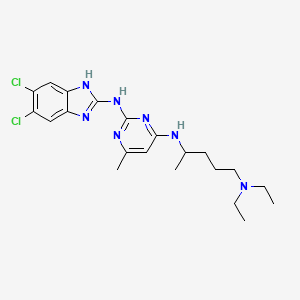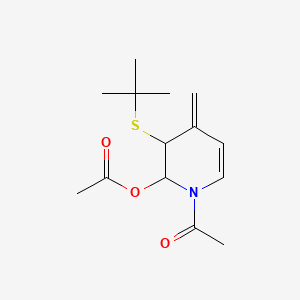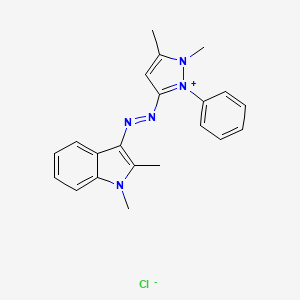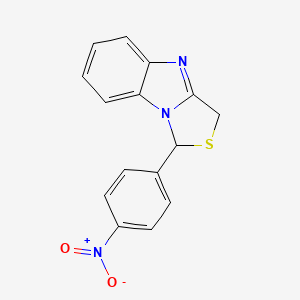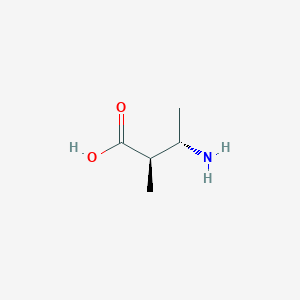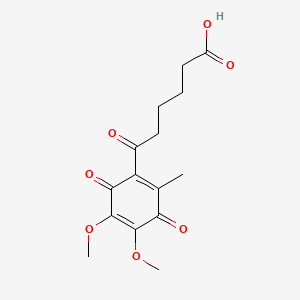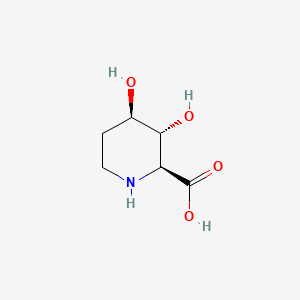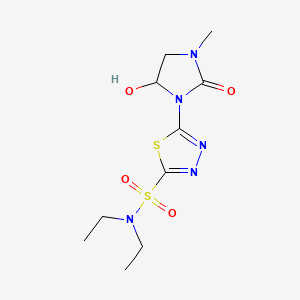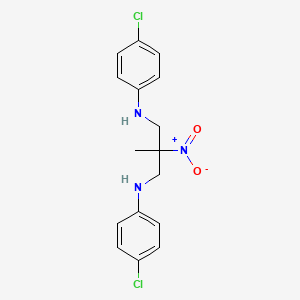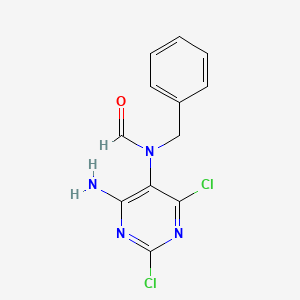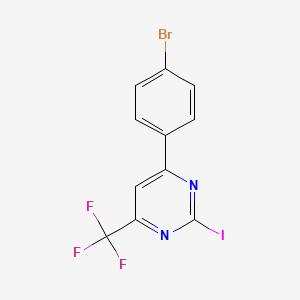
Zinc 1-glycerophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc 1-glycerophosphate is a chemical compound that combines zinc with glycerophosphate. It is known for its antiplaque, anticalculus, and deodorant properties, making it useful in various applications such as dental care products and antimicrobial mouth rinses . The compound is also recognized for its potential benefits in biological systems due to the essential role of zinc in numerous enzymatic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of zinc 1-glycerophosphate typically involves the reaction of zinc salts with glycerophosphate under controlled conditions. . The reaction conditions often involve maintaining specific pH levels and temperatures to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. Advanced techniques like ultrasonic-template-microwave-assisted routes have been explored to enhance the efficiency and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions: Zinc 1-glycerophosphate can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where zinc ions may change their oxidation state.
Substitution Reactions: this compound can undergo substitution reactions where the glycerophosphate group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and other functional group donors. The conditions for these reactions typically involve controlled temperatures and pH levels to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide, while substitution reactions can produce various zinc-containing compounds with different functional groups.
Aplicaciones Científicas De Investigación
Zinc 1-glycerophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound plays a role in biological studies due to its involvement in enzymatic processes and cellular functions.
Mecanismo De Acción
The mechanism of action of zinc 1-glycerophosphate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions, acting as cofactors for numerous enzymes. The glycerophosphate component may contribute to the compound’s ability to bind to specific molecular targets, enhancing its biological activity .
Molecular Targets and Pathways: this compound targets enzymes involved in metabolic processes, cellular signaling, and structural functions. It may also influence pathways related to immune response, oxidative stress, and cellular repair mechanisms .
Comparación Con Compuestos Similares
Zinc Glycerophosphate: A closely related compound with similar properties and applications.
Sodium Glycerophosphate: Another glycerophosphate compound used for its phosphate-donating properties.
Zinc Thiolates: Compounds used in zinc-ion batteries with different electrochemical properties.
Uniqueness: Zinc 1-glycerophosphate stands out due to its specific combination of zinc and glycerophosphate, which imparts unique biological and chemical properties. Its ability to act as an antiplaque and anticalculus agent, along with its deodorant properties, makes it particularly valuable in dental and personal care applications .
Propiedades
Número CAS |
143007-70-9 |
|---|---|
Fórmula molecular |
C3H7O6PZn |
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
zinc;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Zn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |
Clave InChI |
DQXVMBVYXZWEAR-UHFFFAOYSA-L |
SMILES canónico |
C(C(COP(=O)([O-])[O-])O)O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


